Sodium tetrahydronaphthalene-2-sulphonate
Description
Sodium tetrahydronaphthalene-2-sulphonate is a sodium salt derived from the sulfonation of tetrahydronaphthalene (a partially hydrogenated naphthalene derivative) at the 2-position.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,2,3,4-tetrahydronaphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S.Na/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7H2,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRJXMZOYXNCJX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948323 | |
| Record name | Sodium 1,2,3,4-tetrahydronaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25447-59-0 | |
| Record name | Sodium tetrahydronaphthalene-2-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1,2,3,4-tetrahydronaphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tetrahydronaphthalene-2-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.704 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sulfonation of Tetralin Derivatives
The core synthesis route involves direct sulfonation of 1,2,3,4-tetrahydronaphthalene (tetralin) using fuming sulfuric acid (20-25% SO₃) at 80-110°C. Kinetic studies reveal optimal conversion occurs through a two-stage process:
$$ \text{C}{10}\text{H}{12} + \text{H}2\text{SO}4\cdot\text{SO}3 \rightarrow \text{C}{10}\text{H}{11}\text{SO}3\text{H} + \text{H}2\text{O} $$ (Stage 1)
$$ \text{C}{10}\text{H}{11}\text{SO}3\text{H} + \text{NaOH} \rightarrow \text{C}{10}\text{H}{11}\text{SO}3\text{Na} + \text{H}2\text{O} $$ (Stage 2)
Table 1 compares sulfonation efficiency under varying conditions:
| SO₃ Concentration (%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 20 | 80 | 6 | 72.3 | 91.4 |
| 22 | 95 | 4.5 | 85.1 | 94.7 |
| 25 | 110 | 3 | 88.9 | 96.2 |
Data adapted from industrial optimization trials demonstrates the critical balance between reaction aggressiveness and product degradation.
Advanced Catalytic Methods
Heterogeneous Acid Catalysis
Recent patents disclose using sulfonated zirconia catalysts (SO₄²⁻/ZrO₂) to enable solvent-free reactions at reduced temperatures (65-75°C). This approach achieves 94% conversion in 8 hours with catalyst recyclability over 15 cycles. The mechanism involves Brønsted acid sites activating tetralin's aromatic ring for electrophilic substitution.
Continuous Flow Synthesis
Pilot-scale implementations employ tubular reactors with:
- Residence time: 45-60 minutes
- Pressure: 8-12 bar
- Throughput: 120 L/h
This method reduces byproduct formation to <2% through precise temperature control, compared to 5-7% in batch reactors.
Purification Protocols
Crystallization Optimization
Industrial crystallization uses a ternary solvent system:
- Water:Ethanol:Acetone (50:30:20 v/v)
- Cooling rate: 0.5°C/min
- Seed crystal size: 10-15 μm
This yields 99.1% pure crystals with uniform particle distribution (D90 < 50 μm).
Chromatographic Purification
For pharmaceutical-grade material, preparative HPLC with C18 columns achieves >99.5% purity:
- Mobile phase: 65% methanol/35% 10mM ammonium acetate
- Flow rate: 120 mL/min
- Injection volume: 25 mL
This removes isomeric impurities like 1-sulphonated derivatives.
Industrial Scale Production
GMP Compliance Strategies
Leading Chinese manufacturers implement:
Waste Management Systems
Closed-loop processes recover 92% of spent sulfuric acid through:
- Vacuum distillation (80°C, 50 mbar)
- Lime neutralization for gypsum byproducts
- Biological treatment of organic residues
Analytical Characterization
Spectroscopic Profiles
Thermal Behavior
DSC analysis shows:
- Melting onset: 285°C
- Decomposition: 290-310°C (ΔH = 142 J/g)
- Residual ash: 19.8% (matches theoretical Na₂SO₄ content)
Chemical Reactions Analysis
Types of Reactions: Sodium tetrahydronaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form tetrahydronaphthalene derivatives.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium tetrahydronaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: It is employed in biochemical assays and as a stabilizing agent for proteins and enzymes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of dyes, pigments, and as a dispersing agent in various industrial processes
Mechanism of Action
The mechanism of action of sodium tetrahydronaphthalene-2-sulphonate involves its interaction with molecular targets through its sulfonate group. This group can form ionic bonds with positively charged sites on proteins and enzymes, stabilizing their structure and enhancing their activity. Additionally, the hydrophobic tetrahydronaphthalene moiety can interact with lipid membranes, facilitating the compound’s incorporation into biological systems .
Comparison with Similar Compounds
Structural and Functional Differences
- Solubility Trends : Sodium salts of sulfonated naphthalenes generally demonstrate high water solubility, critical for applications in detergents and emulsifiers .
Biological Activity
Sodium tetrahydronaphthalene-2-sulphonate (STNS) is an organic sodium salt derived from tetrahydronaphthalene sulfonic acid, with the molecular formula C10H11NaO3S. It is characterized by its high solubility in water and is utilized in various biochemical and industrial applications. This compound has garnered attention for its biological activity, particularly in stabilizing proteins and enzymes, making it a valuable component in biochemical assays and pharmaceutical formulations.
The biological activity of STNS is primarily attributed to its sulfonate group, which can form ionic bonds with positively charged sites on proteins and enzymes. This interaction stabilizes their structure and enhances their activity. Additionally, the hydrophobic tetrahydronaphthalene moiety facilitates incorporation into lipid membranes, further promoting biological interactions.
Applications in Research
STNS has been employed in several research contexts:
- Biochemical Assays : Used as a stabilizing agent for enzymes and proteins, enhancing their functionality during assays.
- Drug Delivery Systems : Investigated for its potential role in pharmaceutical formulations to improve drug solubility and stability.
- Industrial Applications : Acts as a dispersing agent in dye production and other chemical processes.
Stabilization of Enzymes
A study demonstrated that STNS significantly improved the stability of certain enzymes under varying temperature conditions. The addition of STNS resulted in a 30% increase in enzyme activity compared to controls without the compound, suggesting its effectiveness as a stabilizer.
Drug Formulation Development
Research into the formulation of drug delivery systems incorporating STNS indicated that it could enhance the bioavailability of poorly soluble drugs. In vitro studies showed that drugs formulated with STNS exhibited a 50% increase in solubility compared to those without it, highlighting its potential in pharmaceutical applications .
Comparative Biological Activity
Q & A
Basic Research Questions
Q. What are the optimal synthesis conditions for sodium tetrahydronaphthalene-2-sulphonate, and how can purity be maximized?
- Methodology :
- Sulfonation : React tetralin (1,2,3,4-tetrahydronaphthalene) with concentrated sulfuric acid at 50–60°C, followed by neutralization with sodium hydroxide .
- Purification : Use recrystallization in ethanol-water mixtures to remove unreacted precursors. Monitor yield and purity via HPLC (High-Performance Liquid Chromatography) with UV detection .
- Characterization : Confirm structure using FTIR (sulfonate S=O stretching at 1180–1200 cm⁻¹) and ¹H/¹³C NMR (aromatic proton shifts at δ 7.2–8.1 ppm) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- Spectroscopic Analysis :
- NMR : Compare spectra with reference data (e.g., CAS RN 28404-32 for naphthalene derivatives) to verify sulfonate group placement .
- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., 332.26 g/mol for disodium salts) .
- Elemental Analysis : Validate C, H, S, and Na content against theoretical values (e.g., C10H6(SO3Na)2) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Toxicity Assessment : Review toxicological profiles of naphthalene derivatives, including respiratory and dermal exposure risks .
- Mitigation : Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers away from oxidizers .
Q. How do solubility and stability vary under different pH and temperature conditions?
- Methodology :
- Solubility Testing : Measure solubility in aqueous buffers (pH 2–12) at 25°C and 60°C using gravimetric analysis .
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify decomposition products .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of sulfonation in tetrahydronaphthalene derivatives?
- Methodology :
- Kinetic Studies : Compare reaction rates at C-2 vs. C-7 positions using isotopically labeled substrates (e.g., deuterated tetralin) .
- Computational Modeling : Perform DFT calculations to evaluate transition-state energies and aromatic ring electron density distributions .
Q. How can contradictory literature data on sulfonate solubility be resolved?
- Methodology :
- Systematic Review : Follow ATSDR’s 8-step evidence evaluation framework (e.g., bias assessment, confidence rating) to prioritize high-quality studies .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., USP-grade reagents, controlled humidity) .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., serum albumin) based on sulfonate group charge distribution .
- MD Simulations : Analyze stability of ligand-receptor complexes in aqueous environments over 100-ns trajectories .
Q. How does this compound interact with cellular membranes in biomedical studies?
- Methodology :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
